molecular formula C9H9BrN2O2 B8498496 6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile

6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile

Cat. No.: B8498496
M. Wt: 257.08 g/mol
InChI Key: UVKSKLHOFGQRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile is an organic compound that features a pyridine ring substituted with a bromo-hydroxyethyl group, a methoxy group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile typically involves multiple steps, starting from readily available precursorsThe methoxy group can be introduced via methylation, and the carbonitrile group is typically added through a cyanation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents used in these processes are selected to ensure efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile involves its interaction with specific molecular targets. The bromo-hydroxyethyl group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and carbonitrile groups can modulate the compound’s electronic properties. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile is unique due to its combination of functional groups on a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

6-(2-bromo-1-hydroxyethyl)-4-methoxypyridine-3-carbonitrile

InChI

InChI=1S/C9H9BrN2O2/c1-14-9-2-7(8(13)3-10)12-5-6(9)4-11/h2,5,8,13H,3H2,1H3

InChI Key

UVKSKLHOFGQRNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1C#N)C(CBr)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-ethenyl-4-methoxypyridine-3-carbonitrile (80.0 mg, 0.499 mmol) in 1,4-dioxane (8 mL) and H2O (4 mL) was treated with N-bromosuccinimide (89.0 mg, 0.499 mmol, 1.0 equiv). The reaction mixture was allowed to stir at room temperature overnight. The reaction mixture was poured into H2O (8 mL) and extracted with EtOAc (3×30 mL). The combined organic layers were washed with saturated aqueous NaCl (1×30 mL), dried over Na2SO4. Evaporation of the solvent gave an oil that was purified over SiO2 (0-30% EtOAc/hexanes as eluent) yielding 6-(2-bromo-1-hydroxyethyl)-4-methoxypyridine-3-carbonitrile.
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
89 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two

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